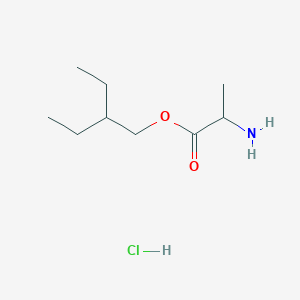

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride

Description

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives and ester compounds. The primary systematic name identifies the compound as 2-ethylbutyl (2S)-2-aminopropanoate hydrochloride, which precisely describes its structural components and stereochemical configuration. Alternative nomenclature systems recognize this compound under several designations, including L-Alanine 2-ethylbutyl ester hydrochloride, which emphasizes its derivation from the natural amino acid L-alanine.

The compound belongs to the broader chemical classification of amino acid esters, specifically those derived from alpha-amino acids. Within pharmaceutical chemistry, it is categorized as a prodrug intermediate, designed to facilitate the delivery of active pharmaceutical ingredients through strategic modification of their chemical structure. The hydrochloride salt form represents a common pharmaceutical strategy to enhance compound stability and solubility characteristics, making it more suitable for synthetic applications and potential therapeutic use.

Chemical classification systems place this compound within multiple overlapping categories. From a structural perspective, it is classified as an organic compound belonging to the class of carboxylic acid derivatives, specifically amino acid esters. The stereochemical designation (S) indicates the absolute configuration at the amino acid center, maintaining the natural L-configuration found in biological systems. This stereochemical specification is crucial for both synthetic applications and biological activity, as different stereoisomers can exhibit dramatically different properties and activities.

The compound is also classified within regulatory frameworks under specific identification codes. The Chemical Abstracts Service has assigned it the registry number 946511-97-3, which serves as a unique identifier in chemical databases and regulatory systems. The European Community number 855-912-9 provides additional regulatory identification within European chemical legislation frameworks. These classification systems ensure precise identification and tracking of the compound across different regulatory and commercial contexts.

Historical Context and Discovery

The development of this compound emerged from extensive research into phosphoramidate prodrug technology, particularly in the context of antiviral drug development. The compound's discovery and development can be traced to systematic investigations into optimizing the delivery and bioavailability of nucleotide analog therapeutics. Early research efforts focused on identifying suitable amino acid derivatives that could serve as effective prodrug components while maintaining appropriate stability and synthetic accessibility.

The historical development of this compound is intrinsically linked to the broader advancement of prodrug strategies in pharmaceutical chemistry. Research teams recognized that direct administration of nucleotide analogs often faced significant challenges related to cellular uptake and metabolic stability. This recognition led to intensive investigation into phosphoramidate prodrug approaches, where amino acid esters like this compound could serve as masked forms of active pharmaceutical ingredients.

Significant advancement in the compound's development occurred through research conducted at pharmaceutical companies focused on antiviral therapeutics. The systematic exploration of various amino acid derivatives and ester modifications led to the identification of the 2-ethylbutyl ester of L-alanine as particularly promising. This discovery was driven by the need to balance multiple factors including synthetic accessibility, chemical stability, and biological activity. The hydrochloride salt form was subsequently developed to enhance the compound's handling characteristics and stability profile.

The compound gained particular prominence through its incorporation into the synthesis of Remdesivir, a significant antiviral medication. Research published in leading pharmaceutical journals documented the systematic development of synthetic routes incorporating this compound as a key intermediate. This application represented a culmination of years of research into phosphoramidate prodrug technology and demonstrated the practical pharmaceutical significance of carefully designed amino acid derivatives.

Significance in Organic Chemistry and Pharmaceutical Research

This compound occupies a significant position in both fundamental organic chemistry and applied pharmaceutical research. From an organic chemistry perspective, the compound exemplifies sophisticated approaches to amino acid modification and ester formation. Its synthesis involves multiple chemical transformations that demonstrate key principles of stereochemical control, protection group chemistry, and selective functional group manipulation. These synthetic challenges have contributed to the development of improved methodologies for amino acid derivatization and ester formation.

The compound's role in pharmaceutical research extends far beyond its use as a synthetic intermediate. It represents a paradigm for prodrug design that addresses fundamental challenges in drug delivery and bioavailability. Research has demonstrated that phosphoramidate prodrugs incorporating this amino acid derivative can significantly enhance the cellular uptake of nucleotide analogs compared to direct administration of the parent compounds. This enhancement occurs through the compound's ability to mask the negative charges of phosphate groups, facilitating membrane permeation and subsequent intracellular activation.

Pharmaceutical research involving this compound has contributed significantly to understanding structure-activity relationships in prodrug design. Studies have shown that the specific stereochemistry and ester structure are critical for optimal biological activity. The (S)-configuration maintains compatibility with natural biological systems, while the 2-ethylbutyl ester provides an appropriate balance between stability and metabolic lability. This balance is essential for prodrug function, where the compound must remain stable during administration but undergo efficient conversion to the active form within target cells.

The compound has also served as a valuable tool for investigating fundamental principles of drug metabolism and pharmacokinetics. Research using this compound has enhanced understanding of esterase-mediated drug activation and the factors that influence prodrug conversion rates. These studies have provided insights that extend beyond this specific compound to inform broader prodrug design strategies. The knowledge gained from research with this compound has influenced the development of numerous other pharmaceutical agents employing similar prodrug approaches.

Relationship to L-Alanine Derivatives

The structural relationship between this compound and L-alanine represents a fundamental example of how naturally occurring amino acids can be strategically modified for pharmaceutical applications. L-alanine, with the systematic name (2S)-2-aminopropanoic acid, serves as the core structural framework for this derivative compound. The modification involves esterification of the carboxylic acid group with 2-ethylbutanol, creating an ester linkage that dramatically alters the compound's chemical and biological properties while preserving the essential amino acid structure.

The choice of L-alanine as the starting amino acid reflects several important considerations in pharmaceutical design. L-alanine is one of the most abundant amino acids in biological systems and is generally well-tolerated by human physiology. Its simple structure, containing only a methyl group as the side chain, provides an optimal foundation for chemical modification without introducing unnecessary complexity or potential toxicity concerns. The preservation of the (S)-stereochemistry ensures compatibility with natural biological processes and enzyme systems that recognize L-amino acids.

The 2-ethylbutyl ester modification represents a sophisticated approach to modulating the compound's properties. This specific ester group was selected through systematic investigation of various alkyl chains to optimize the balance between stability and biological activity. The branched structure of the 2-ethylbutyl group provides enhanced stability compared to linear alkyl chains while maintaining appropriate lipophilicity for biological applications. Research has demonstrated that this particular ester configuration is critical for the compound's function in prodrug applications.

The relationship to other L-alanine derivatives provides important context for understanding this compound's unique properties. While numerous L-alanine esters have been synthesized for various applications, the 2-ethylbutyl derivative exhibits particularly favorable characteristics for pharmaceutical use. Comparative studies with other alkyl esters have shown that the 2-ethylbutyl modification provides optimal kinetics for prodrug activation while maintaining sufficient stability for practical synthetic and pharmaceutical applications. This optimization represents years of systematic research into structure-activity relationships within the L-alanine derivative family.

Registration and Identification Systems

The comprehensive registration and identification of this compound within international chemical databases and regulatory systems reflects its importance in pharmaceutical research and commercial applications. The Chemical Abstracts Service registry number 946511-97-3 serves as the primary global identifier for this compound, ensuring consistent recognition across scientific literature, patent databases, and regulatory submissions. This registration system provides a critical foundation for tracking the compound's use, safety evaluation, and regulatory oversight across different jurisdictions.

Properties

IUPAC Name |

2-ethylbutyl 2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-4-8(5-2)6-12-9(11)7(3)10;/h7-8H,4-6,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAGOVGXNPHPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946511-97-3 | |

| Record name | 2-ethylbutyl (2S)-2-aminopropanoate;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis via Amino Acid Derivatives and Esterification

Method Overview:

This approach involves starting from amino acid precursors, such as (S)-2-aminobutyric acid or related derivatives, followed by esterification and amidation steps to yield the target compound.

Preparation of (S)-2-aminobutyric acid derivatives:

Synthesis begins with the procurement or synthesis of (S)-2-aminobutyric acid, which can be obtained through enzymatic resolution or asymmetric synthesis methods. Patents describe dissolving (S)-2-aminobutyric acid in deionized water, adjusting pH with phosphoric acid, and decolorizing with activated carbon, followed by catalytic hydrogenation over supported palladium catalysts under hydrogen pressure at controlled temperatures (~65°C) and pressures (~2.5 MPa). This process yields high-purity (S)-2-aminobutyric acid with yields around 77-78%.Esterification to form amino esters:

The amino acid is esterified using alcohols such as isopropanol or ethanol under reflux conditions, often in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid. This step converts the amino acid into its corresponding ester, e.g., (S)-2-ethylbutyl 2-aminopropanoate.Amidation to form the amino ester:

The ester reacts with appropriate reagents such as phosgene derivatives or chlorophosphates to introduce the amino group, forming intermediates like (S)-2-ethylbutyl 2-aminopropanoate. This step may involve coupling agents or activation of the ester group.Salt formation with Hydrochloric acid:

The free base is then treated with hydrochloric acid to produce the hydrochloride salt, ensuring stability and solubility suitable for further applications.

Research Data:

Patents and literature describe yields exceeding 77%, with high purity (>99%) confirmed by NMR and HPLC analyses. The process emphasizes mild conditions, safety, and scalability.

Catalytic Hydrogenation of Precursors

Method Overview:

Hydrogenation of precursor compounds, such as nitriles or imines derived from amino acid derivatives, under catalytic conditions to produce the amino alcohols, which are then converted into the target compound.

Preparation of precursors:

For example, nitrile or imine intermediates are synthesized from amino acids or their derivatives.Hydrogenation process:

Using supported palladium catalysts (e.g., Pd/C), the precursor is subjected to hydrogen at temperatures around 65°C and pressures of 2.5 MPa. Reaction times vary (~6-7 hours), with the process monitored via HPLC or TLC to ensure completion.Post-reaction processing:

The reaction mixture is cooled, filtered to recover the catalyst, and the product is purified through distillation or crystallization.

Research Data:

Yields are reported around 78%, with high stereoselectivity favoring the (S)-isomer, and purity levels suitable for pharmaceutical or research use.

Phosphoramidate and Prodrug Synthesis

Method Overview:

While primarily used for prodrug synthesis, this route involves coupling amino esters with phosphorochloridates or phenoxy derivatives to form phosphoramidate intermediates, which can be hydrolyzed to produce the amino ester hydrochloride.

Coupling reactions:

The amino ester reacts with phosphorochloridates or phenoxy derivatives under controlled conditions, often in anhydrous solvents like acetonitrile, with bases such as N,N-diisopropylethylamine (DIPEA) to facilitate coupling.Purification:

The resulting phosphoramidate intermediates are purified via chromatography or crystallization, then hydrolyzed under acidic conditions (e.g., HCl in THF) to yield the free amino ester, which is subsequently converted into the hydrochloride salt.

Research Data:

This method allows the synthesis of over 200 grams of the compound for preclinical studies, with yields around 69-70% and high stereoselectivity for the (S)-isomer.

Ammonification and Resolution of Enantiomers

Method Overview:

This classical approach involves converting racemic mixtures into optically active (S)-enantiomers via resolution techniques.

Ammonification of Bromo-Butyric Esters:

Using ammoniacal solutions (e.g., methanol ammonia), bromo-butyric acid methyl esters are converted into DL-2-amino-butanamide under controlled low-temperature conditions (below 10°C), then incubated at around 20°C for 38–42 hours.Resolution with Chiral Acids:

The racemic mixture is resolved by forming diastereomeric salts with chiral acids such as L-tartaric acid, followed by crystallization to separate the (S)-enantiomer.Hydrochloride Salt Formation:

The purified (S)-2-amino-butanamide is then treated with hydrogen chloride to produce the hydrochloride salt, completing the synthesis.

Research Data:

This method is advantageous for industrial scale-up due to its simplicity, low cost, and high enantiomeric purity (>99%).

Data Summary Table

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Enantiomeric Purity | Notes |

|---|---|---|---|---|---|

| Direct amino acid derivation | (S)-2-aminobutyric acid | Hydrogenation, esterification, acid chlorides | 77-78 | >99% (S)-enantiomer | Suitable for pharmaceutical-grade synthesis |

| Catalytic hydrogenation | Nitrile/Imine precursors | Pd/C, H₂, 65°C, 2.5 MPa | ~78 | High stereoselectivity | Efficient and scalable |

| Phosphoramidate coupling | Amino ester + phosphorochloridates | Acetonitrile, DIPEA, controlled temperature | 69-70 | Stereoselective | Used for prodrug synthesis |

| Resolution of racemic mixture | DL-2-amino-butanamide | Crystallization with chiral acids, HCl treatment | High | >99% (S)-enantiomer | Cost-effective for large-scale production |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, primary amines, and substituted esters.

Scientific Research Applications

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme kinetics and protein interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact pathways and molecular targets involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with (S)-2-ethylbutyl 2-aminopropanoate hydrochloride, enabling comparisons of their physicochemical properties, applications, and safety profiles.

Structural Analogues

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| (S)-2-Ethylbutyl 2-aminopropanoate HCl | C₉H₂₀ClNO₂ | 209.71 | Aliphatic ethylbutyl chain | 946511-97-3 |

| (2S)-2,5-Diaminopentanamide dihydrochloride | C₅H₁₃N₃O·(HCl)₂ | 234.11 | Diamine backbone, dihydrochloride | 71697-89-7 |

| Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate HCl | C₁₂H₁₈ClNO₄ | 283.73 | Aromatic dihydroxyphenyl, methyl group | - |

| Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl | C₁₂H₁₈ClNO₄S | 331.79 | Methanesulfonylphenyl group | 1391077-87-4 |

Key Observations :

- Compounds with aromatic groups (e.g., dihydroxyphenyl or methanesulfonylphenyl) exhibit higher molar masses and altered solubility profiles, favoring specific receptor-binding interactions .

Physicochemical Properties

Key Differences :

- The target compound’s aliphatic chain reduces polarity compared to analogues with ionic dihydrochloride salts (e.g., (2S)-2,5-diaminopentanamide dihydrochloride), which may enhance water solubility .

Research Findings :

- Analogues with bulky substituents (e.g., fluorophenyl groups in ) show enhanced bioactivity in kinase inhibition assays, suggesting the target compound’s ethylbutyl group could be optimized for specific targets .

- The absence of aromatic rings in the target compound may reduce off-target interactions compared to phenyl-containing derivatives .

Hazard Profiles

Notable Contrasts:

- The target compound’s multiple hazard statements necessitate stricter handling protocols compared to unclassified dihydrochloride salts .

Biological Activity

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride, also known by its CAS number 946511-97-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula: C9H20ClNO2

- Molecular Weight: 195.72 g/mol

- Appearance: White crystalline powder

- Solubility: Soluble in water (27 g/L at 20 °C)

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular pathways. Similar compounds have been shown to enhance the release of acetylcholine, thereby influencing neuromuscular transmission and potentially exhibiting neuroprotective effects .

Proposed Mechanisms:

- Neurotransmitter Modulation: Enhances acetylcholine release.

- Cell Membrane Interaction: Alters depolarization and repolarization rates in muscle cells.

- Photosensitization: Generates reactive oxygen species (singlet oxygen and superoxide anion) through energy transfer mechanisms, which may contribute to its biological effects.

Biological Activity

The compound has been investigated for various biological activities, including:

- Neuroprotective Effects: Potential to protect neurons from damage, particularly in models of neurodegenerative diseases.

- Anti-inflammatory Properties: May reduce inflammation through modulation of immune responses.

- Antimicrobial Activity: Exhibits inhibitory effects against certain bacterial strains.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that treatment led to significant reductions in neuronal apoptosis in a model of oxidative stress. The compound was administered at varying concentrations, demonstrating a dose-dependent protective effect against cell death induced by oxidative agents.

Key Findings:

- Dose Range: 10 µM to 100 µM

- Outcome: Up to 70% reduction in apoptosis at optimal doses.

- Mechanism: Involvement of anti-apoptotic pathways and modulation of oxidative stress markers.

Table 2: Case Study Results

| Concentration (µM) | % Neuronal Survival | Apoptosis Rate (%) |

|---|---|---|

| 10 | 55 | 45 |

| 50 | 65 | 35 |

| 100 | 70 | 30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.